molecular formula C11H14O4 B8397060 Dimethoxyacetic acid benzyl ester

Dimethoxyacetic acid benzyl ester

Cat. No.: B8397060
M. Wt: 210.23 g/mol
InChI Key: XKMXKELBOACIRS-UHFFFAOYSA-N
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Description

Dimethoxyacetic acid benzyl ester is an organic compound characterized by a benzyl ester group attached to a dimethoxyacetic acid backbone. Its structure includes two methoxy (–OCH₃) groups on the acetic acid moiety, which influence its electronic and steric properties. This compound is synthesized through esterification reactions, often involving glyoxylic acid derivatives and benzyl alcohol under acidic catalysis. For instance, a related compound, dimethoxyacetic acid methyl ester, is synthesized via glyoxylic acid and methyl orthoformate with concentrated sulfuric acid, achieving a yield of 92.16% .

This compound’s applications are hypothesized to span pharmaceuticals, agrochemicals, and polymer chemistry, though specific uses require further validation. Its structural features, such as the electron-donating methoxy groups and the bulky benzyl ester, may enhance stability and modulate reactivity compared to simpler esters.

Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

benzyl 2,2-dimethoxyacetate

InChI

InChI=1S/C11H14O4/c1-13-11(14-2)10(12)15-8-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3

InChI Key

XKMXKELBOACIRS-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)OCC1=CC=CC=C1)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogs and Functional Group Variations

Table 1: Key Structural and Molecular Features
Compound Molecular Formula Ester Group Substituents Molecular Weight (g/mol)
Dimethoxyacetic acid benzyl ester C₁₁H₁₄O₄ Benzyl Two methoxy (–OCH₃) groups 210.23 (calculated)
Dimethoxyacetic acid methyl ester C₅H₁₀O₄ Methyl Two methoxy groups 150.13
Caffeic acid benzyl ester (CABE) C₁₆H₁₄O₄ Benzyl Catechol (dihydroxyphenyl) 270.28
(6-Bromo-hexyl)-carbamic acid benzyl ester C₁₄H₁₈BrNO₂ Benzyl Bromohexyl carbamate 312.20
Benzyl Methoxyethyl Acetal C₁₂H₁₈O₃ Acetal (non-ester) Methoxyethyl, benzyloxy 210.27



Key Observations :

  • Methoxy vs. Hydroxyl Groups: Dimethoxyacetic acid esters lack phenolic hydroxyls (unlike caffeic acid benzyl ester), reducing hydrogen-bonding capacity but enhancing lipophilicity.
  • Benzyl vs.
  • Halogenated Derivatives : Brominated analogs (e.g., (6-Bromo-hexyl)-carbamic acid benzyl ester) exhibit higher molecular weights and reactivity due to the bromine atom .

Key Findings :

  • Acid-catalyzed methods (e.g., H₂SO₄) are highly efficient for dimethoxyacetic esters .
  • Enzymatic or mild acidic conditions are preferred for phenolic esters (e.g., caffeic acid derivatives) to prevent decomposition .

Physicochemical Properties and Stability

Table 3: Stability and Reactivity Under Different Conditions
Compound Solubility Stability at pH 4 Stability at pH 7
This compound Low in water, high in organic solvents High (ester bond preserved) Moderate (slow hydrolysis)
Caffeic acid benzyl ester Moderate in ethanol Low (phenolic OH susceptible to oxidation) High
Benzyl bromoacetate Low in water Low (Br group reactive) Low

Insights :

  • pH Sensitivity : Benzyl ester bonds are generally stable under acidic conditions but hydrolyze in alkaline environments . This compound’s lack of hydroxyl groups may further enhance acid stability compared to caffeic acid derivatives.
  • Thermal Stability : Methoxy groups likely increase thermal stability, as seen in related dimethoxy-substituted benzoates .

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